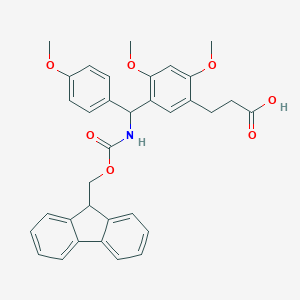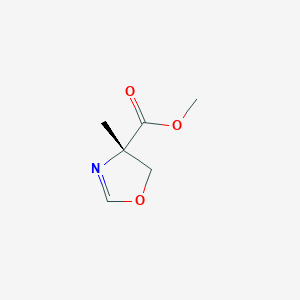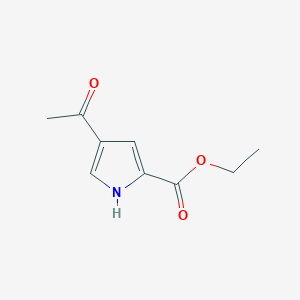
Methyl 2-methyl-3-oxocyclobutene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-3-oxocyclobutene-1-carboxylate, also known as MOC, is a cyclic compound that has gained attention in recent years due to its potential applications in the field of organic chemistry. This compound has been studied extensively for its unique properties, including its ability to undergo various chemical reactions, making it a valuable tool for synthetic chemists.
作用機序
Methyl 2-methyl-3-oxocyclobutene-1-carboxylate undergoes various reactions, including cycloadditions and Diels-Alder reactions, due to its unique structure. These reactions allow this compound to be used as a versatile building block in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity levels, making it a potentially safe compound for use in laboratory experiments.
実験室実験の利点と制限
Methyl 2-methyl-3-oxocyclobutene-1-carboxylate has several advantages in laboratory experiments, including its ability to undergo various chemical reactions and its low toxicity levels. However, it also has limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for the study of Methyl 2-methyl-3-oxocyclobutene-1-carboxylate. One potential area of research is the development of new synthetic methods utilizing this compound as a building block. Additionally, further investigation into the biochemical and physiological effects of this compound could provide valuable insights into its potential applications in the field of medicine. Finally, the development of more cost-effective and efficient synthesis methods for this compound could make it more accessible for use in laboratory experiments.
合成法
Methyl 2-methyl-3-oxocyclobutene-1-carboxylate can be synthesized through a number of different methods, including the reaction of dimethyl acetylenedicarboxylate with diethyl azodicarboxylate in the presence of a catalyst. This reaction results in the formation of this compound and other byproducts. Another method involves the reaction of ethyl diazoacetate with ethyl propiolate in the presence of a catalyst, which also yields this compound.
科学的研究の応用
Methyl 2-methyl-3-oxocyclobutene-1-carboxylate has been studied extensively for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. This compound has also been utilized in the development of new synthetic methods, including the synthesis of complex molecules.
特性
CAS番号 |
112139-53-4 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC名 |
methyl 2-methyl-3-oxocyclobutene-1-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-4-5(3-6(4)8)7(9)10-2/h3H2,1-2H3 |
InChIキー |
XLUNGYMSEPTJFR-UHFFFAOYSA-N |
SMILES |
CC1=C(CC1=O)C(=O)OC |
正規SMILES |
CC1=C(CC1=O)C(=O)OC |
同義語 |
1-Cyclobutene-1-carboxylicacid,2-methyl-3-oxo-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



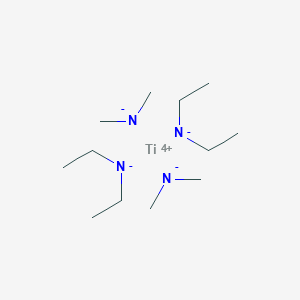
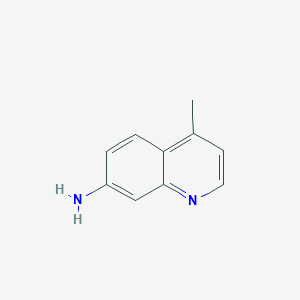
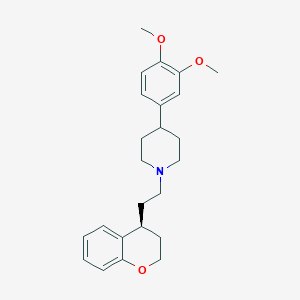
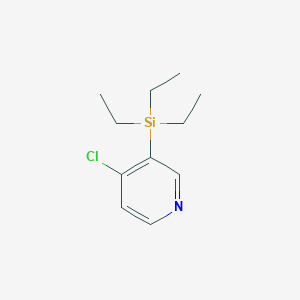
![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

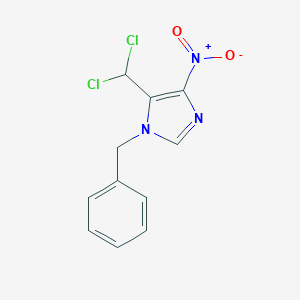
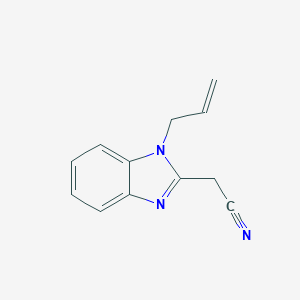
![5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)

